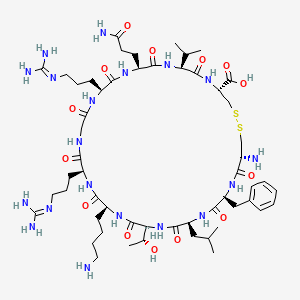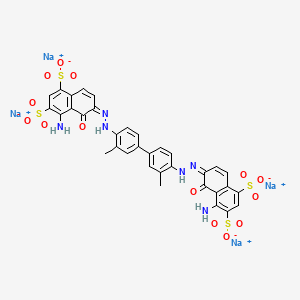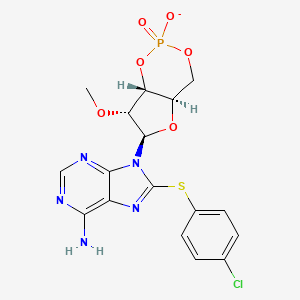
7alpha-OAc-ginkgolide B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7α-OAc-ginkgolide B: is a bioactive compound derived from the leaves of the Ginkgo biloba tree. It belongs to the ginkgolide family, which includes several structurally related compounds. Ginkgolides are known for their diverse pharmacological effects, including anti-inflammatory, neuroprotective, and platelet-activating factor (PAF) receptor antagonism .
准备方法
The synthetic routes to obtain 7α-OAc-ginkgolide B involve chemical modifications of naturally occurring ginkgolides. One common method is acetylation of ginkgolide B at the 7-position, resulting in 7α-OAc-ginkgolide B. The industrial production typically relies on extraction from Ginkgo biloba leaves or semisynthetic approaches using isolated ginkgolides as starting materials.
化学反应分析
Acetylation: The key reaction involves acetylating ginkgolide B at the 7-position using acetic anhydride or acetyl chloride. This process enhances its bioactivity.
Oxidation and Reduction: Ginkgolides can undergo oxidation (e.g., epoxidation) and reduction (e.g., hydrogenation) reactions, leading to modified derivatives.
Substitution: Substituents can be introduced at various positions to alter the compound’s properties.
Common Reagents: Acetic anhydride, acetyl chloride, oxidants (e.g., mCPBA), reducing agents (e.g., LiAlH₄), and Lewis acids.
Major Products: Besides 7α-OAc-ginkgolide B, other ginkgolide derivatives may form during these reactions.
科学研究应用
Neuroprotection: 7α-OAc-ginkgolide B exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways.
Anti-Inflammatory: It inhibits PAF receptor activation, reducing inflammation and allergic responses.
Cardiovascular Health: Some studies suggest cardiovascular benefits due to its platelet aggregation inhibition.
Cancer Research: Investigated for potential anticancer properties.
作用机制
PAF Receptor Antagonism: 7α-OAc-ginkgolide B competes with PAF for binding to its receptor, blocking pro-inflammatory signaling.
Antioxidant Activity: It scavenges free radicals, protecting neurons and other cells.
相似化合物的比较
Ginkgolide A: Similar structure but lacks the acetyl group at the 7-position.
Ginkgolide C: Another member of the ginkgolide family with distinct biological effects.
属性
分子式 |
C22H26O12 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC 名称 |
[(1S,6R,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] acetate |
InChI |
InChI=1S/C22H26O12/c1-6-14(26)31-13-10(24)20-12-8(30-7(2)23)9(18(3,4)5)19(20)11(25)15(27)33-17(19)34-22(20,16(28)32-12)21(6,13)29/h6,8-13,17,24-25,29H,1-5H3/t6?,8?,9?,10?,11-,12?,13-,17?,19?,20?,21+,22-/m0/s1 |
InChI 键 |
PTVXMWRAVPFHBG-OIYCRRHPSA-N |
手性 SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C(C5OC(=O)C)C(C)(C)C)O |
规范 SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)C)C(C)(C)C)C(C(=O)OC6O4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)

![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)

![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)
![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)

![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
![[3H]-Paroxetine](/img/structure/B10771422.png)